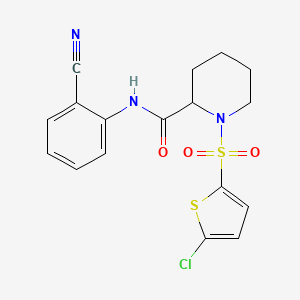

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide

CAS No.: 1099754-39-8

Cat. No.: VC7162511

Molecular Formula: C17H16ClN3O3S2

Molecular Weight: 409.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1099754-39-8 |

|---|---|

| Molecular Formula | C17H16ClN3O3S2 |

| Molecular Weight | 409.9 |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)piperidine-2-carboxamide |

| Standard InChI | InChI=1S/C17H16ClN3O3S2/c18-15-8-9-16(25-15)26(23,24)21-10-4-3-7-14(21)17(22)20-13-6-2-1-5-12(13)11-19/h1-2,5-6,8-9,14H,3-4,7,10H2,(H,20,22) |

| Standard InChI Key | HBVRJRIYRSXNIV-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the cyanophenyl moiety. Common reagents might include sulfonyl chlorides and cyanophenyl amines.

Potential Applications

While specific applications for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide are not detailed, compounds with similar structures are often explored for their pharmacological properties. For instance, piperidine derivatives are known for their potential in treating neurological disorders, and thiophene-based compounds have been studied for their antimicrobial and anticancer activities.

Research Findings

Research on related compounds suggests that modifications to the piperidine and thiophene rings can significantly affect biological activity. For example, substituting different functional groups on the piperidine ring can alter its affinity for various receptors, which is crucial in drug development.

| Compound Type | Biological Activity |

|---|---|

| Piperidine Derivatives | Potential antipsychotic and neuroprotective effects . |

| Thiophene Derivatives | Antimicrobial and anticancer properties have been reported. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume